![molecular formula C8H7N3O3S B578374 1-甲基-7-(甲硫基)-1H-嘧啶并[4,5-d][1,3]噁嗪-2,4-二酮 CAS No. 1253789-15-9](/img/structure/B578374.png)

1-甲基-7-(甲硫基)-1H-嘧啶并[4,5-d][1,3]噁嗪-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

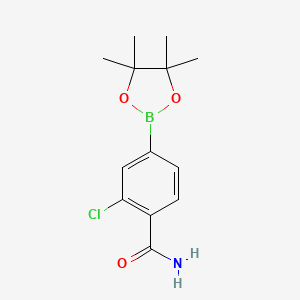

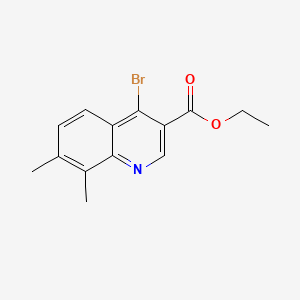

The synthesis of similar compounds often involves the reaction of aminopyrimidines with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are typically involved in the cyclization .Molecular Structure Analysis

The molecular structure of “1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione” likely includes a pyrimido[4,5-d][1,3]oxazine ring, which is a heterocyclic ring containing one oxygen and one nitrogen atom .科学研究应用

Antiproliferative Activity

1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione (let’s call it “Compound X” for brevity) exhibits antiproliferative properties. It interferes with cell growth and division, making it a potential candidate for cancer treatment. Researchers have explored its effects on various cancer cell lines, and further investigations are ongoing .

Antimicrobial Potential

Compound X has demonstrated antimicrobial activity. In particular, derivatives of this compound, such as 1a and 1b, exhibit promising effects against bacteria, fungi, or other microorganisms .

Anti-Inflammatory and Analgesic Properties

Studies suggest that pyrido[2,3-d]pyrimidinone derivatives, including Compound X, possess anti-inflammatory and analgesic effects. These properties make them interesting targets for drug development in pain management and inflammatory conditions .

Hypotensive Effects

Certain pyrido[2,3-d]pyrimidinones, including Compound X, have demonstrated hypotensive (blood pressure-lowering) effects. Researchers are investigating their potential as antihypertensive agents .

Tyrosine Kinase Inhibition

Among pyrido[2,3-d]pyrimidin-7-one derivatives, Compound X shares structural similarities with tyrosine kinase inhibitors (TKIs). These compounds play a crucial role in cancer therapy by targeting specific signaling pathways involved in tumor growth and metastasis .

Cyclin-Dependent Kinase (CDK4) Inhibition

Another exciting application lies in the inhibition of cyclin-dependent kinase 4 (CDK4). CDK4 is involved in cell cycle regulation, and inhibiting it can potentially halt cancer cell proliferation. Compound X and related derivatives are being explored as CDK4 inhibitors .

未来方向

The future directions for research on “1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione” could include further exploration of its synthesis, chemical properties, and potential applications. Given the importance of heterocyclic compounds in drug discovery , this compound could be of interest in the development of new pharmaceuticals.

属性

IUPAC Name |

1-methyl-7-methylsulfanylpyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c1-11-5-4(6(12)14-8(11)13)3-9-7(10-5)15-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBLROZWZMBUFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C(=O)OC1=O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。